H-Thr-Pro-OHHCl
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Overview
Description
H-Thr-Pro-OHHCl, also known as L-Threonyl-L-Proline Hydrochloride, is a dipeptide compound composed of the amino acids threonine and proline. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Thr-Pro-OHHCl typically involves the coupling of threonine and proline. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. The reaction conditions often involve the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale peptide synthesis reactors and automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as high-performance liquid chromatography (HPLC) and lyophilization.
Chemical Reactions Analysis
Types of Reactions
H-Thr-Pro-OHHCl can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in threonine can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in proline can be reduced to form an alcohol.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group in threonine can yield a keto-threonine derivative, while reduction of the carbonyl group in proline can produce a hydroxyproline derivative.
Scientific Research Applications
H-Thr-Pro-OHHCl has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide bond formation and hydrolysis.
Biology: It serves as a substrate for enzymes like peptidases and proteases, helping to elucidate their mechanisms of action.
Medicine: It is investigated for its potential therapeutic effects, including its role in wound healing and tissue regeneration.
Industry: It is used in the production of peptide-based drugs and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of H-Thr-Pro-OHHCl involves its interaction with specific molecular targets, such as enzymes and receptors. The threonine and proline residues can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. For example, this compound can inhibit certain proteases by binding to their active sites, preventing substrate access and subsequent catalysis.
Comparison with Similar Compounds
H-Thr-Pro-OHHCl can be compared with other dipeptides like L-Ala-L-Pro (Alanine-Proline) and L-Ser-L-Pro (Serine-Proline). While these compounds share similar structural features, this compound is unique due to the presence of the hydroxyl group in threonine, which can participate in additional hydrogen bonding and chemical reactions.
List of Similar Compounds
- L-Ala-L-Pro (Alanine-Proline)
- L-Ser-L-Pro (Serine-Proline)
- L-Val-L-Pro (Valine-Proline)
- L-Leu-L-Pro (Leucine-Proline)
These compounds can serve as useful analogs for comparative studies, helping to elucidate the unique properties and applications of this compound.
Properties
IUPAC Name |
1-(2-amino-3-hydroxybutanoyl)pyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4.ClH/c1-5(12)7(10)8(13)11-4-2-3-6(11)9(14)15;/h5-7,12H,2-4,10H2,1H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKJSTYDXTXTAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)O)N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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